1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine
Overview
Description
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is a bioactive lysophosphatidylcholine compound. It consists of a behenoyl (22-carbon saturated fatty acid) chain attached to a glycerophosphocholine backbone. This compound is known for its role in biological membranes and its involvement in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of behenic acid with 2-hydroxy-sn-glycero-3-phosphocholine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for high efficiency and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The behenoyl chain can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bond can be hydrolyzed by phospholipases, yielding behenic acid and 2-hydroxy-sn-glycero-3-phosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Behenic acid and 2-hydroxy-sn-glycero-3-phosphocholine.
Scientific Research Applications
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Studied for its potential therapeutic effects in metabolic disorders and its role in modulating inflammatory responses.
Industry: Utilized in the formulation of lipid-based drug delivery systems and as an emulsifying agent in cosmetic products
Mechanism of Action
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine exerts its effects by integrating into cell membranes, influencing membrane fluidity and signaling pathways. It can bind to specific receptors, such as the platelet-activating factor receptor, and modulate downstream signaling cascades involved in inflammation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a 16-carbon palmitoyl chain instead of the 22-carbon behenoyl chain.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains an 18-carbon oleoyl chain with one double bond.
Uniqueness
1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long 22-carbon saturated fatty acid chain, which imparts distinct biophysical properties to cell membranes and influences its biological activity differently compared to shorter-chain lysophosphatidylcholines .
Properties
IUPAC Name |
[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINDYGXBHJQHX-GDLZYMKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(22:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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